Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white solid . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, involves reactions with R-substituted aldehyde at 50°C . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, was reacted with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine core with a methoxy group and an ethyl carboxylate group attached . The molecular weight of this compound is 220.22 .Physical And Chemical Properties Analysis
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a white to off-white solid . It has a molecular weight of 220.22 . The compound’s empirical formula is C11H12N2O3 .Scientific Research Applications
Synthesis and Transformations
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been explored in various synthetic and transformation processes. A study detailed the synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, where reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines afforded substituted pyrrolyl thieno[2,3-b]pyridines, which included compounds similar to ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Kaigorodova et al., 2004).
Photophysical Behavior
The photophysical properties of derivatives of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate have been studied. For instance, a new 4-aza-indole derivative exhibited absorbance peaks with high fluorescence intensity and reverse solvatochromism behavior in different solvents, suggesting potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Crystal Structure and DFT Studies
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been the subject of crystal structure and Density Functional Theory (DFT) studies. For instance, an efficient method for the synthesis of a highly substituted pyrrolidinone derivative was developed. The crystal structure and intermolecular interactions of the synthesized product were determined, along with DFT analysis (Ahankar et al., 2021).
Applications in Heterocyclic Chemistry
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has also been involved in the synthesis of various heterocyclic compounds. For example, its derivatives were used in the synthesis of novel pyrazolo[3,4-b]pyridine products through condensation processes, contributing to the development of new N-fused heterocycle products (Ghaedi et al., 2015).
Synthesis of Complex Ring Systems
Further research has demonstrated the use of this compound in synthesizing complex ring systems. For instance, it was used in developing a novel synthesis approach to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, showcasing its utility in constructing intricate molecular architectures (Koriatopoulou et al., 2008).
Safety And Hazards
The safety information available indicates that Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-9(15-2)4-5-12-10(7)13-8/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNVDTAGTTUEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471365 | |
Record name | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
290332-97-7 | |
Record name | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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